molecular formula C16H16N4O2 B6909647 N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine

Cat. No.: B6909647
M. Wt: 296.32 g/mol
InChI Key: QVTRUYSXYGZSJY-UHFFFAOYSA-N
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Description

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-12(9-17-7-1)10-20(13-5-6-13)11-15-18-16(19-22-15)14-4-2-8-21-14/h1-4,7-9,13H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRUYSXYGZSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CN=CC=C2)CC3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid hydrazide. This intermediate is then reacted with carbon disulfide to form the 1,3,4-oxadiazole ring . The final step involves the coupling of the oxadiazole derivative with pyridin-3-ylmethylamine and cyclopropanamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is unique due to its combination of three distinct heterocyclic structures, which confer a broad spectrum of biological activities and potential therapeutic applications. This structural complexity allows for versatile interactions with multiple molecular targets, making it a valuable compound in drug discovery and development .

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